molecular formula C7H13NO2 B2710121 4-methoxyazepan-2-one CAS No. 36982-61-3

4-methoxyazepan-2-one

Cat. No.: B2710121
CAS No.: 36982-61-3
M. Wt: 143.186
InChI Key: WMIMDERMRVSNPB-UHFFFAOYSA-N
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Description

4-methoxyazepan-2-one is a heterocyclic compound with the molecular formula C7H13NO2 It is a derivative of azepine, characterized by a seven-membered ring containing nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyazepan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybutanoyl chloride with ammonia or an amine, followed by cyclization to form the azepine ring. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-methoxyazepan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can convert it into more saturated derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azepine ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halides.

Major Products:

    Oxidation: Formation of oxo-derivatives.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of halogenated azepines.

Scientific Research Applications

4-methoxyazepan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials for organic electronics.

Mechanism of Action

The mechanism of action of 4-methoxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and the biological system in which it is used. For instance, in medicinal chemistry, it may act as an inhibitor or activator of certain enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

  • 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-
  • 1-Aza-2-methoxy-1-cycloheptane
  • O-Methylcaprolactim

Comparison: 4-methoxyazepan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications where other azepine derivatives may not be suitable.

Properties

IUPAC Name

4-methoxyazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-6-3-2-4-8-7(9)5-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMDERMRVSNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2,4-Dioxohexahydroazepine (4.57 g), methyl orthoformate (8.15 g) and p-toluenesulfonic acid (215 mg) are treated in the same manner as described in Example 1-(1) to give 4-methoxy-2,4,6,7-tetrahydroazepine-2-one (3.24 g, 63.8%) as colorless prisms. m.p. 70°-73° C.
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4.57 g
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methyl orthoformate
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8.15 g
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215 mg
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

3-Methoxycaprolactam was prepared from 3-chlorocaprolactam (prepared as described in Francis, et al. J. Am. Chem. Soc. 1958, 80, 6238) and sodium methoxide according to the method of Kondelikova, et al. (Collect. Czech. Chem. Commun. 1971, 36(9), 3391). The desired product N-benzoyl-3-methoxycaprolactam is synthesized as for N-benzoyl-3-oxomorpholine (Example I) using 3 -methoxycaprolactam in place of morpholin-3-one.
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0 (± 1) mol
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reactant
Reaction Step One
Name
sodium methoxide
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0 (± 1) mol
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reactant
Reaction Step One
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